molecular formula C15H17ClN2S B5160550 1-(2-chlorophenyl)-4-(2-thienylmethyl)piperazine

1-(2-chlorophenyl)-4-(2-thienylmethyl)piperazine

Cat. No. B5160550
M. Wt: 292.8 g/mol
InChI Key: XKJCYPAWMASKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-4-(2-thienylmethyl)piperazine, commonly known as TFMPP, is a synthetic drug that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. TFMPP is known for its psychoactive effects and is often used in combination with other drugs such as MDMA.

Mechanism of Action

The exact mechanism of action of TFMPP is not fully understood. It is believed to act on the serotonergic system by binding to the 5-HT2A receptor and increasing the release of serotonin. This leads to the psychoactive effects of TFMPP such as hallucinations and altered perception.
Biochemical and Physiological Effects
TFMPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature in animal studies. TFMPP has also been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its psychoactive effects.

Advantages and Limitations for Lab Experiments

TFMPP has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other psychoactive drugs. However, TFMPP has several limitations. It has a narrow therapeutic window and can cause adverse effects at higher doses. Additionally, TFMPP is often used in combination with other drugs, which can make it difficult to isolate its effects.

Future Directions

There are several future directions for research on TFMPP. One area of research is the potential use of TFMPP as an antidepressant and anxiolytic agent. Another area of research is the development of new drugs that target the serotonergic system in a more selective manner. Additionally, there is a need for more research on the long-term effects of TFMPP use and its potential for abuse.

Synthesis Methods

The synthesis of TFMPP involves the reaction of 2-chlorophenylpiperazine with 2-thienylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol at room temperature. The resulting product is purified using column chromatography to obtain pure TFMPP.

Scientific Research Applications

TFMPP has been extensively studied for its psychoactive effects and its potential as a therapeutic agent. It has been shown to have anxiogenic and hallucinogenic effects in animal studies. TFMPP has also been studied for its potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

1-(2-chlorophenyl)-4-(thiophen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2S/c16-14-5-1-2-6-15(14)18-9-7-17(8-10-18)12-13-4-3-11-19-13/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJCYPAWMASKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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